molecular formula C17H30N2O B11844855 Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone CAS No. 87943-77-9

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone

Cat. No.: B11844855
CAS No.: 87943-77-9
M. Wt: 278.4 g/mol
InChI Key: ULMRIMIMDNBQED-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(8-azaspiro[57]tridecan-8-yl)methanone is a heterocyclic compound that features a pyrrolidine ring and an azaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone typically involves the formation of the pyrrolidine ring followed by the introduction of the azaspiro moiety. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolidine ring.

    Spirocyclization: The azaspiro structure is introduced through spirocyclization reactions, often involving the use of spirocyclic intermediates.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or azaspiro rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins or enzymes involved in key biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

Uniqueness

Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone is unique due to its combination of a pyrrolidine ring and an azaspiro structure. This dual feature provides a distinct three-dimensional shape and electronic properties, making it a valuable scaffold for various applications.

Properties

CAS No.

87943-77-9

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

8-azaspiro[5.7]tridecan-8-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C17H30N2O/c20-16(18-12-7-8-13-18)19-14-6-2-5-11-17(15-19)9-3-1-4-10-17/h1-15H2

InChI Key

ULMRIMIMDNBQED-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCCCN(C2)C(=O)N3CCCC3

Origin of Product

United States

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